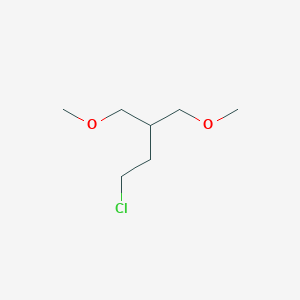
4-Chloro-1-methoxy-2-(methoxymethyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-methoxy-2-(methoxymethyl)butane is a chemical compound with the CAS Number: 1859664-70-2 . It has a molecular weight of 166.65 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H15ClO2/c1-9-5-7(3-4-8)6-10-2/h7H,3-6H2,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.Aplicaciones Científicas De Investigación
Synthesis and Polymerization Catalysis
One notable application of 4-Chloro-1-methoxy-2-(methoxymethyl)butane is in the synthesis of new internal donors for MgCl2-supported Ziegler–Natta catalysts, used in propylene polymerization. This compound, synthesized from 1,1,1-tris(hydroxymethyl)propane, enhances the catalytic performance and affects the properties of the resulting polypropylene, such as its isotacticity, melting temperature, and crystallinity degree. The use of this compound as an internal donor has shown promising results in improving the efficiency and selectivity of the polymerization process, offering potential advancements in the production of polypropylene (Zahedi et al., 2018).
Molecular Structure and Chemical Reactions
Another application area is in the field of molecular structure analysis and chemical reactions. For example, the compound has been utilized in studies focusing on the rearrangement of chlorinated β-diketone monomethyl enol ethers, which involves a reaction mechanism leading to the formation of hydroxy enol ethers. This process demonstrates the compound's utility in understanding reaction mechanisms involving chlorinated intermediates (Verhé et al., 2010).
Aromatic Compound Synthesis
The compound is also involved in the synthesis of aromatic compounds, such as in the diversity-oriented synthesis of chlorinated arenes. This includes one-pot cyclizations of dienes with various 1,3-dielectrophiles to produce 3-chlorosalicylates, showcasing the compound's role in facilitating complex aromatic synthesis reactions that contribute to the development of novel organic compounds (Wolf et al., 2009).
Environmental Chemistry and Photodegradation
Additionally, the study of the photodegradation of UV filters like avobenzone, which is a common ingredient in sunscreen formulations, has identified chlorinated compounds as main products of aquatic chlorination. This research is crucial for understanding the environmental fate of sunscreen chemicals and their potential impacts on aquatic ecosystems (Kalister et al., 2016).
Organic Synthesis Mechanisms
Furthermore, the compound's influence has been examined in the gas-phase elimination kinetics of methoxyalkyl chlorides, offering insights into decomposition mechanisms and the effects of methoxy groups on reaction rates. Such studies are fundamental in organic chemistry, providing a deeper understanding of reaction dynamics and structural effects on chemical reactivity (Brea et al., 2012).
Propiedades
IUPAC Name |
4-chloro-1-methoxy-2-(methoxymethyl)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2/c1-9-5-7(3-4-8)6-10-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAUNQDSYMRKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CCCl)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1859664-70-2 |
Source


|
| Record name | 4-chloro-1-methoxy-2-(methoxymethyl)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2764244.png)
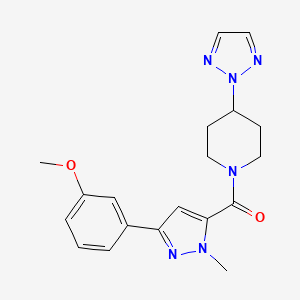
![2-[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2764249.png)
![1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2764252.png)
![[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate](/img/structure/B2764254.png)
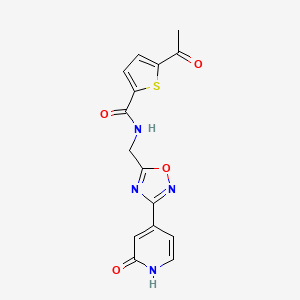
![2-[(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2764256.png)
![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2764257.png)

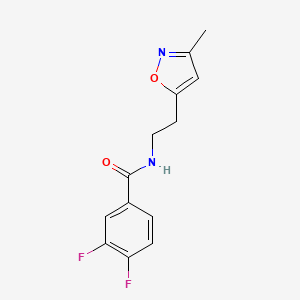
![3-cinnamyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2764261.png)

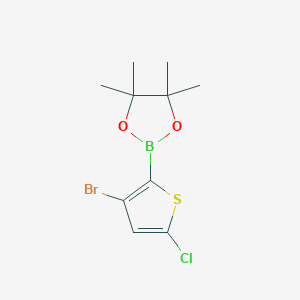
![3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2764266.png)